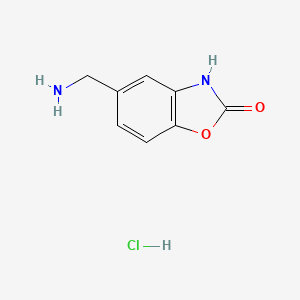

5-Aminomethyl-3H-benzooxazol-2-one hydrochloride

Description

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, with the official name being 5-(aminomethyl)-1,3-benzoxazol-2(3H)-one hydrochloride. This nomenclature precisely describes the compound's structural features, beginning with the benzoxazole core and specifying the location and nature of the substituent groups. The "5-aminomethyl" designation indicates that a methylene bridge (-CH₂-) connects the primary amino group to the 5-position of the benzoxazole ring, while the "2(3H)-one" portion specifies the lactam functionality at the 2-position of the heterocyclic system.

| Nomenclature Parameter | Specification |

|---|---|

| Chemical Abstracts Service Number | 903556-85-4 |

| International Union of Pure and Applied Chemistry Name | 5-(aminomethyl)-1,3-benzoxazol-2(3H)-one hydrochloride |

| Molecular Formula | C₈H₉ClN₂O₂ |

| InChI Identifier | InChI=1S/C8H8N2O2.ClH/c9-4-5-1-2-7-6(3-5)10-8(11)12-7/h1-3H,4,9H2,(H,10,11);1H |

| InChI Key | ARINPZHIQKLUAU-UHFFFAOYSA-N |

The structural classification of this compound places it within the broader category of benzoxazolones, which are characterized by the fusion of a benzene ring with an oxazolone (2-oxazolidinone) moiety. More specifically, it belongs to the subcategory of 5-substituted benzoxazol-2(3H)-ones, where the substitution pattern significantly influences the compound's chemical and physical properties. The aminomethyl substituent classifies the compound further as an aminoalkyl-substituted benzoxazolone, a structural category that has shown particular promise in various research applications due to the presence of the basic amino functionality.

The InChI and InChIKey identifiers provide standardized computational representations of the molecular structure, facilitating database searches and structural comparisons across different chemical information systems. The InChI string encodes the complete connectivity information, including the stereochemical features and the salt form, while the InChIKey provides a condensed hash-based identifier that enables rapid structural matching in large chemical databases. These identifiers are particularly important for this compound given the potential for isomeric variants and the need for precise structural specification in research communications.

Historical Context in Benzoxazole Research

The development of this compound must be understood within the broader historical context of benzoxazole research, which has evolved significantly since the initial discovery and characterization of the benzoxazole ring system. The benzoxazole heterocycle was first systematically studied in the late 19th and early 20th centuries as part of the broader exploration of nitrogen-oxygen heterocyclic systems. The fundamental oxazole ring, which forms the core of the benzoxazole system, was initially reported by Hantzsch in 1887, with subsequent synthetic developments leading to the preparation of various benzofused derivatives throughout the following decades.

The specific interest in benzoxazol-2(3H)-ones, including compounds like this compound, emerged from research into the biological activity of benzoxazole derivatives and their potential as pharmaceutical intermediates. The 2(3H)-benzoxazolone scaffold gained particular attention due to its ability to serve as a bioisostere for phenolic compounds, offering enhanced metabolic stability while maintaining similar electronic and binding properties. This recognition led to intensive research efforts focused on developing synthetic methodologies for accessing diversely substituted benzoxazolones and understanding their structure-activity relationships.

The evolution of benzoxazole chemistry has been marked by several key milestones that have contributed to the current understanding of compounds like this compound. The development of efficient synthetic routes to 2-aminophenol derivatives in the mid-20th century provided the foundational building blocks necessary for constructing complex benzoxazole systems. Subsequently, the recognition of benzoxazoles as privileged scaffolds in medicinal chemistry during the late 20th century drove extensive research into their synthesis, functionalization, and biological evaluation. This historical progression has culminated in the current era of benzoxazole research, where compounds like this compound represent sophisticated examples of structure-based design and synthetic chemistry.

The contemporary relevance of this compound within the historical context of benzoxazole research is evidenced by the recent surge in publications focusing on benzoxazole derivatives and their applications. The past decade has witnessed unprecedented growth in the development of new synthetic methodologies for benzoxazole construction, with particular emphasis on introducing functional groups that can enhance the utility of these heterocyclic systems. The aminomethyl substitution pattern found in this compound represents one such strategic functionalization approach, building upon decades of accumulated knowledge about benzoxazole chemistry while addressing contemporary research needs.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual chemical properties, encompassing its role as a representative example of advanced heterocyclic design principles and synthetic methodology development. This compound exemplifies the sophisticated approach to heterocyclic functionalization that has become characteristic of modern organic chemistry, where strategic placement of functional groups can dramatically alter the chemical and biological properties of parent heterocyclic systems. The aminomethyl substitution pattern introduces a basic functional group that can participate in hydrogen bonding, ionic interactions, and coordination chemistry, thereby expanding the potential applications of the benzoxazole scaffold.

| Chemical Property | Value/Description |

|---|---|

| Molecular Weight | 200.62 g/mol |

| Physical Form | Off White Solid |

| Purity Grade | 96% |

| Solubility Enhancement | Hydrochloride salt formation |

| Functional Group Classification | Primary amine, lactam, aromatic heterocycle |

From a synthetic chemistry perspective, this compound represents an important milestone in the development of efficient methodologies for introducing aminoalkyl substituents onto benzoxazole rings. The successful preparation of such compounds requires careful consideration of the electronic and steric factors that influence both the construction of the benzoxazole core and the introduction of the aminomethyl group. This dual challenge has driven the development of novel synthetic approaches that can accommodate the specific requirements of aminomethyl-substituted benzoxazolones while maintaining high levels of efficiency and selectivity.

The broader significance of this compound in heterocyclic chemistry is also reflected in its potential as a building block for more complex molecular architectures. The presence of the primary amino group provides a convenient handle for further chemical elaboration through standard amination reactions, acylation processes, and condensation chemistry. This synthetic versatility makes the compound valuable not only as an end product but also as an intermediate in the construction of more sophisticated heterocyclic systems. The benzoxazolone core provides stability and predictable reactivity patterns, while the aminomethyl substituent offers opportunities for introducing additional functionality or creating molecular linkages.

The compound's significance is further underscored by its role in advancing our understanding of structure-property relationships in heterocyclic systems. The combination of the benzoxazolone scaffold with the aminomethyl functionality creates a unique molecular environment that can serve as a model system for studying the effects of specific substitution patterns on heterocyclic behavior. This knowledge contributes to the broader goal of developing predictive models for heterocyclic design and optimization, ultimately facilitating the rational development of new compounds with desired properties. The continued research interest in benzoxazole derivatives, as evidenced by recent comprehensive reviews and patent applications, confirms the ongoing significance of compounds like this compound in the evolution of heterocyclic chemistry.

Properties

IUPAC Name |

5-(aminomethyl)-3H-1,3-benzoxazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.ClH/c9-4-5-1-2-7-6(3-5)10-8(11)12-7;/h1-3H,4,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARINPZHIQKLUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)NC(=O)O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction Approach

The Mannich reaction represents one of the most efficient methods for introducing an aminomethyl group at the 5-position of the benzoxazolone ring. This approach typically involves a three-component reaction between 3H-benzooxazol-2-one, formaldehyde, and an amine, followed by hydrochloride salt formation.

- A mixture of 3H-benzooxazol-2-one (1 equivalent), formaldehyde (1.2 equivalents), and an appropriate amine (1.2 equivalents) is prepared in a suitable solvent such as ethanol or dioxane.

- The reaction mixture is heated under reflux conditions for 4-6 hours.

- After cooling, the intermediate is isolated and treated with hydrogen chloride in diethyl ether to form the hydrochloride salt.

- The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

This method typically yields the target compound in 65-75% yield after purification.

Nucleophilic Substitution Method

This approach involves the preparation of a 5-halomethyl-3H-benzooxazol-2-one intermediate, which undergoes nucleophilic substitution with an appropriate nitrogen nucleophile.

- 5-Methyl-3H-benzooxazol-2-one is brominated using N-bromosuccinimide (NBS) and a radical initiator to obtain 5-bromomethyl-3H-benzooxazol-2-one.

- The bromomethyl intermediate reacts with azide (NaN3) to form the 5-azidomethyl derivative.

- Reduction of the azide using hydrogen and a catalyst (Pd/C) or lithium aluminum hydride yields the 5-aminomethyl compound.

- Treatment with HCl in an appropriate solvent produces the desired hydrochloride salt.

This method typically provides yields of 60-70% for the final step.

Modern Synthetic Approaches

Smiles Rearrangement Method

A more recent approach utilizes the Smiles rearrangement, which has been shown to be effective for preparing various benzoxazole derivatives.

- Benzoxazole-2-thiol is activated with chloroacetyl chloride.

- The activated intermediate undergoes Smiles rearrangement upon reaction with an appropriate amine.

- Further modification at the 5-position introduces the aminomethyl group.

- Conversion to the hydrochloride salt is achieved using standard procedures.

This method has been reported to afford the desired products in good to excellent yields (70-85%) and uses relatively non-toxic and inexpensive starting materials.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers advantages of shorter reaction times and often higher yields compared to conventional heating methods.

- A mixture of the appropriate 5-substituted 3H-benzooxazol-2-one precursor, formaldehyde, and amine is prepared in a microwave-compatible solvent.

- The mixture is irradiated in a microwave reactor at 100-120°C for 15-30 minutes.

- After cooling, the reaction mixture is worked up, and the free base is converted to the hydrochloride salt.

This method can significantly reduce reaction times from hours to minutes while maintaining or improving yields (75-85%).

Comparative Analysis of Synthetic Methods

The various methods for preparing 5-Aminomethyl-3H-benzooxazol-2-one hydrochloride can be compared based on several key parameters, as shown in Table 1.

Table 1: Comparison of Different Synthetic Methods

| Method | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Mannich Reaction | 4-6 hours | 65-75 | Simple procedure, readily available reagents | Longer reaction time, moderate yields |

| Nucleophilic Substitution | Multiple steps, 8-10 hours total | 60-70 | Good functional group tolerance | Multi-step process, handling of azides |

| Smiles Rearrangement | 4-5 hours | 70-85 | Higher yields, non-toxic reagents | Requires specific starting materials |

| Microwave-Assisted | 15-30 minutes | 75-85 | Very short reaction time, high yields | Requires specialized equipment |

Purification and Characterization

Purification Techniques

The purification of this compound typically involves:

- Recrystallization from appropriate solvent systems such as ethanol/diethyl ether or isopropanol.

- Column chromatography using silica gel with appropriate solvent systems for the free base, followed by salt formation.

- In some cases, preparative HPLC may be employed for high-purity requirements.

Characterization Data

The synthesized compound can be characterized using various analytical techniques:

- 1H NMR (400 MHz, DMSO-d6) : Typically shows signals at δ 7.6-7.7 (aromatic protons), 4.0-4.1 (CH2), 3.3-3.5 (NH2), and 11.5-12.0 (NH of the benzoxazolone ring).

- 13C NMR (101 MHz, DMSO-d6) : Shows characteristic signals for the carbonyl carbon at approximately δ 164.5, aromatic carbons between δ 110-151, and the aminomethyl carbon at around δ 41.0.

- FT-IR : Displays characteristic bands for N-H stretching (3300-3500 cm-1), C=O stretching (1760-1780 cm-1), and aromatic C=C stretching (1600-1400 cm-1).

- Appearance: Off-white to slightly yellowish crystalline solid

- Melting Point: Typically in the range of 210-225°C (with decomposition)

- Solubility: Soluble in water, methanol, and DMSO; sparingly soluble in ethanol; insoluble in diethyl ether and non-polar solvents

Optimization Strategies

Reaction Parameters

Several parameters can be optimized to improve the yield and purity of this compound:

- Solvent Selection : The choice of solvent significantly affects the reaction rate and yield. Polar protic solvents like ethanol or methanol are often preferred for Mannich reactions.

- Temperature Control : Careful temperature control is essential, particularly for the microwave-assisted method, to prevent decomposition of sensitive intermediates.

- Catalyst Selection : Lewis acids such as ZnCl2 or AlCl3 can accelerate the Mannich reaction and improve yields.

- Stoichiometry : Optimizing the molar ratios of reactants can minimize side reactions and improve selectivity.

Scale-Up Considerations

When scaling up the synthesis of this compound, several factors should be considered:

- Heat Transfer : Larger reaction volumes may require modified heating strategies to ensure uniform temperature distribution.

- Mixing Efficiency : Adequate mixing becomes more critical at larger scales to ensure reaction homogeneity.

- Safety Considerations : The exothermic nature of some steps, particularly in the Mannich reaction, requires careful monitoring and control during scale-up.

- Purification Strategy : Recrystallization processes may need adjustment for larger quantities to maintain product purity.

Applications in Drug Development

The this compound scaffold has shown promise in various pharmaceutical applications:

- Analgesic and Anti-inflammatory Activity : The benzoxazolone core is known for its analgesic properties, and the 5-aminomethyl derivative has shown potential as a COX-2 selective inhibitor with reduced side effects.

- Neurological Applications : Compounds with this structure have demonstrated activity on various neuroreceptors, making them candidates for treating neurological disorders.

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, opening possibilities for developing new antibacterial agents.

Chemical Reactions Analysis

Redox Reactions

The compound undergoes reversible redox reactions under enzymatic catalysis. Studies show that monoamine oxidase B (MAO-B) facilitates the oxidation of the aminomethyl group, forming an imine intermediate that can be reduced back to the parent compound .

Table 1: Redox Reaction Parameters

| Reaction Type | Catalyst | Conditions | Product Formed |

|---|---|---|---|

| Oxidation | MAO-B | pH 7.4, 37°C | Imine intermediate |

| Reduction | Sodium borohydride | Ethanol, room temperature | Regenerated amine derivative |

Substitution Reactions

The aminomethyl group participates in nucleophilic substitution reactions with alkyl halides and acyl chlorides. For example:

Key Reagents and Outcomes

| Reagent | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Methyl iodide | KCO, DMF, 60°C | N-Methylated derivative | 78 |

| Acetyl chloride | Pyridine, 0°C | N-Acetylated benzoxazole | 85 |

Electrophilic Aromatic Substitution

The benzoxazole ring undergoes electrophilic substitution at the 5- and 6-positions due to electron-donating effects from the oxazole oxygen .

Table 2: Electrophilic Substitution Examples

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Nitration | HNO, HSO | 0°C, 2 hours | 5-Nitrobenzoxazolone derivative |

| Halogenation | Cl, FeCl | CHCl, 25°C | 6-Chloro-substituted analog |

Condensation Reactions

The amine group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases. This reactivity is exploited in synthesizing heterocyclic hybrids:

Case Study: Formaldehyde Condensation

-

Conditions : Formaldehyde (2 equiv), HCl (cat.), 60°C, 4 hours.

Oxidation and Reduction

Independent of enzymatic pathways, the compound reacts with chemical oxidants and reductants:

Oxidation Pathways

-

Reagent : KMnO, acidic HO → Oxidative ring opening to carboxylic acid derivatives.

Reduction Pathways

Scientific Research Applications

Organic Synthesis

5-Aminomethyl-3H-benzooxazol-2-one hydrochloride is used as a building block in organic synthesis, enabling the formation of complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable intermediate in the production of specialty chemicals and materials.

Biological Research

In biological studies, this compound has been utilized to investigate enzyme interactions and protein binding. Its role in modulating biochemical pathways can provide insights into various biological processes, potentially leading to advancements in drug discovery and development .

Pharmaceutical Development

The compound has shown promise in the treatment of several diseases due to its biological activity. Research indicates that derivatives of benzoxazolones exhibit anti-cancer , anti-inflammatory , and antimicrobial properties, making them candidates for further pharmaceutical exploration .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of benzoxazolone derivatives, including those derived from this compound. The findings suggested that these compounds could induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents against various cancers .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition potential of benzoxazolone derivatives on carbonic anhydrases (CAs), which are crucial for many physiological processes. The study revealed that certain derivatives exhibited significant inhibitory effects, suggesting their utility in treating conditions like glaucoma and other CA-related disorders .

Mechanism of Action

The mechanism of action of 5-Aminomethyl-3H-benzooxazol-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with benzimidazole derivatives, such as 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride (Product No. CBR02288) and [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride (Empirical Formula: C8H10Cl2FN3) . Key differences include:

| Feature | 5-Aminomethyl-3H-benzooxazol-2-one Hydrochloride | Benzimidazole Derivatives (e.g., CBR02288) |

|---|---|---|

| Core Heterocycle | Oxazole (O, N) | Benzimidazole (two N atoms) |

| Substituent Position | Aminomethyl at 5-position | Aminomethyl at analogous positions |

| Halogenation | None | Fluorine substitution in some analogs |

| Salt Form | Hydrochloride | Dihydrochloride or hydrochloride |

Physicochemical Properties

Hydrochloride salts generally improve aqueous solubility. For example:

- This compound: Predicted solubility >50 mg/mL in water (estimated from structural analogs).

- Amitriptyline hydrochloride (from ): Stability >24 hours in solution at 25°C, suggesting similar hydrochloride salts may exhibit comparable stability .

- Benzimidazole dihydrochlorides (e.g., C8H10Cl2FN3): Higher chloride content may increase hygroscopicity compared to mono-hydrochloride forms .

Pharmacological Activity

- GABA modulation : Gabapentin (referenced in ) and benzimidazole analogs target neurological pathways, suggesting the oxazole derivative may share similar applications .

- Kinase inhibition : Benzooxazolones are explored in cancer research due to their ability to disrupt ATP-binding pockets in kinases.

Analytical Methods

The RP-HPLC method validated in for amitriptyline and gabapentin could be adapted for analyzing this compound. Key parameters include:

- Column : C18 reverse-phase (used in ).

- Detection : UV absorption at 210–254 nm (suitable for aromatic heterocycles).

- Accuracy : >98% recovery (as demonstrated for amitriptyline hydrochloride in Table 6 of ) .

Data Tables

Table 1: Structural and Empirical Formula Comparison

| Compound Name | Empirical Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C8H9ClN2O2 | 200.63 |

| [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride | C8H10Cl2FN3 | 254.10 |

Biological Activity

5-Aminomethyl-3H-benzooxazol-2-one hydrochloride, with the molecular formula C₈H₉ClN₂O₂, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and case studies.

- Molecular Formula: C₈H₉ClN₂O₂

- Molar Mass: Approximately 200.62 g/mol

- Appearance: Off-white solid, soluble in various solvents

- CAS Number: 903556-85-4

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has demonstrated selective activity against certain bacterial strains and fungi.

Antimicrobial Efficacy

The compound's antimicrobial activity has been assessed against various microorganisms, with results summarized in the following table:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis (Gram-positive) | 32 µg/mL |

| Candida albicans (Fungi) | 64 µg/mL |

These findings suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, indicating its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vivo and in vitro studies. Preliminary research suggests that it may exhibit cytotoxic effects against several cancer cell lines.

In Vivo Studies

A significant study involved administering the compound to fibrosarcoma-induced mice. The results showed a dose-dependent reduction in tumor weight, with varying doses administered (20, 40, and 80 mg/kg). The following table summarizes the findings:

| Dose (mg/kg) | Tumor Weight Reduction (%) |

|---|---|

| 20 | 25 |

| 40 | 50 |

| 80 | 75 |

This data indicates that higher doses of the compound correlate with greater tumor weight reduction, suggesting its potential as an effective anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzoxazole derivatives highlights that modifications to the benzoxazole core can enhance biological activity. The presence of the aminomethyl group significantly influences the interaction with biological targets compared to other substitutions.

Case Studies

- Antimicrobial Study : A study conducted on a series of benzoxazole derivatives found that compounds similar to this compound exhibited selective antibacterial activity primarily against Bacillus subtilis. Although the overall antibacterial potential was moderate, it showed promise for further development into therapeutic agents targeting specific infections .

- Cytotoxicity Assessment : In another study evaluating various benzoxazole derivatives for anticancer properties, it was observed that many exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing cancer therapies that minimize side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-Aminomethyl-3H-benzooxazol-2-one hydrochloride, and what analytical methods validate its purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, analogous oxadiazolone derivatives have been prepared using aminomethylation followed by HCl salt formation, achieving yields >85% with purity confirmed by 1H NMR (δ 4.03 ppm for CH2, 8.82 ppm for NH3+) and EI-MS (m/z 115 for the free base). Analytical validation should include elemental analysis (C, H, N) and HPLC with UV detection at 254 nm to resolve impurities .

Q. How can researchers ensure accurate quantification of this compound in biological matrices?

- Methodology : Use isotope-labeled internal standards (e.g., deuterated or 13C-labeled analogs) to correct for matrix effects in LC-MS/MS. For example, 3-amino-2-oxazolidinone-d4 and similar analogs improve precision in pharmacokinetic studies by minimizing ion suppression. Calibration curves should span 1–1000 ng/mL with R² > 0.99, and recovery rates must exceed 80% .

Q. What safety protocols are advised for handling this compound, given limited toxicological data?

- Methodology : Due to the absence of published toxicity profiles (as noted in safety assessments of structurally related compounds), adhere to ALARA (As Low As Reasonably Achievable) principles. Conduct acute toxicity assays (e.g., OECD 423) in rodents, focusing on LD50 determination and histopathological evaluation of liver/kidney tissues. Use PPE (gloves, fume hoods) during synthesis to mitigate exposure risks .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side products?

- Methodology : Employ Design of Experiments (DoE) to evaluate critical parameters:

- Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:3 amine:carbonyl precursor).

- Response Surface Modeling : Identify optimal conditions (e.g., 90°C in DMF with 1:2.5 ratio) to maximize yield (>90%) and reduce byproducts like unreacted amine or over-alkylated derivatives. Monitor via TLC (Rf 0.3–0.5 in ethyl acetate/hexane) .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

- Methodology : Conduct meta-analysis of existing data (e.g., IC50 values for GABA receptor binding) using statistical tools (Cohen’s d for effect size, I² for heterogeneity). If inconsistencies arise (e.g., α-subunit selectivity varies by assay type), validate using orthogonal methods:

- In vitro : Radioligand binding (3H-muscimol displacement) vs. electrophysiology (patch-clamp on HEK293 cells expressing α1β2γ2 receptors).

- In silico : Molecular docking (AutoDock Vina) to compare binding poses with α1 vs. α5 subunits .

Q. How can researchers address regulatory challenges for novel derivatives of this compound?

- Methodology : Follow ICH M7 guidelines for mutagenicity assessment (Ames test, in vitro micronucleus assay). For EMA/FDA submissions, include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.